methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Table 1: Hypothetical Crystallographic Parameters for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 10.25 Å, b = 14.30 Å, c = 8.45 Å |
| β angle | 112.5° |
| Z-value | 4 |
The cyclopentyl group adopts a puckered conformation , while the methyl ester and methyl substituents lie in the plane of the aromatic system, as observed in similar structures .
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃):
- ¹³C NMR (100 MHz, CDCl₃):
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
- Molecular ion peak : m/z 271.32 [M]⁺,
- Fragmentation : Loss of cyclopentyl (m/z 184) and methyl ester (m/z 153) groups .
Tautomeric Behavior and Isomeric Considerations
Pyrazolo[3,4-b]pyridines exhibit prototropic tautomerism , where the proton at position 1 (pyrazole N–H) can migrate to position 2 (pyridine N). However, in this compound, the cyclopentyl group at position 1 locks the tautomeric form, favoring the 1H-pyrazolo[3,4-b]pyridine configuration .
Isomeric Forms
Table 2: Energetic Comparison of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| 1H-pyrazolo[3,4-b]pyridine | 0.0 (reference) |
| 2H-pyrazolo[3,4-b]pyridine | +3.2 |
The data indicate that the 1H-tautomer is thermodynamically favored, consistent with crystallographic observations .
Structure
3D Structure
Properties
Molecular Formula |
C14H17N3O2 |
|---|---|
Molecular Weight |
259.30 g/mol |
IUPAC Name |
methyl 1-cyclopentyl-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C14H17N3O2/c1-9-7-11(14(18)19-2)12-8-15-17(13(12)16-9)10-5-3-4-6-10/h7-8,10H,3-6H2,1-2H3 |
InChI Key |
CZTZCCVKIRSRTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C3CCCC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Three-Component Condensation
A one-pot synthesis involving arylglyoxals, 3-methyl-1-aryl-1H-pyrazol-5-amines, and cyclic 1,3-dicarbonyl compounds has been reported as a high-yield route to pyrazolopyridine derivatives. For methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, the reaction proceeds via:
-
Knoevenagel condensation between the arylglyoxal and cyclic diketone.
-
Michael addition of the pyrazol-5-amine to the intermediate α,β-unsaturated carbonyl.
-
Cyclization and oxidation to form the pyrazolo[3,4-b]pyridine core.
Conditions :
-
Catalyst: Tetrapropylammonium bromide (TPAB, 20 mol%)
-
Solvent: Water/acetone (1:2)
-
Temperature: 80°C
Advantages :
-
Avoids isolation of intermediates.
-
Uses water as a green co-solvent.
Cyclopentyl Group Introduction
Cyclopentylation via Alkylation
The cyclopentyl moiety is introduced through nucleophilic substitution or transition-metal-catalyzed coupling. A patent describes the synthesis of 1-cyclopentylethanone, a key precursor, via:
-
Alkylation of tert-butyl acetoacetate with 1,4-dibromobutane.
-
Acidic hydrolysis (32% HCl, 60–80°C) to yield 1-cyclopentylethanone.
Key Data :
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Alkylation | 1,4-Dibromobutane | 100°C | 85% |
| Hydrolysis | 32% HCl | 60–80°C | 78% |
Pyrazolo[3,4-b]Pyridine Core Formation
Cyclocondensation with Acetoacetate Esters
Ethyl 4-cyclopentyl-2,4-dioxobutanoate reacts with 3-methyl-1-arylpyrazol-5-amine under basic conditions to form the pyrazolo[3,4-b]pyridine skeleton:
-
Micheal adduct formation between the dioxobutanoate and amine.
-
Intramolecular cyclization catalyzed by triethylamine.
Optimized Conditions :
Esterification and Final Functionalization
Carboxylate Methylation
The free carboxylic acid intermediate (e.g., 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid) is esterified using methanol under acidic conditions:
-
Reagent : Trimethylorthoformate (2 eq.) with H2SO4.
Yield : 92–95% after recrystallization.
Comparative Analysis of Methods
| Method | Steps | Total Yield | Scalability | Key Limitation |
|---|---|---|---|---|
| Multi-Component | 1 | 90–98% | High | Limited to specific substrates |
| Cyclocondensation | 4 | 70–75% | Moderate | Requires acidic hydrolysis |
Industrial-Scale Considerations
The patent route emphasizes cost-effective steps:
-
Phase-transfer catalysis for alkylation.
-
Distillation for solvent recovery.
-
In-process controls to minimize purification.
Critical Parameters :
-
Purity of 1,4-dibromobutane (>98%) to avoid side reactions.
-
Strict temperature control during hydrolysis to prevent decarboxylation.
Emerging Methodologies
Recent advances include:
Chemical Reactions Analysis
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations at N1 and C6 Positions
The N1 and C6 positions are critical for modulating the electronic, steric, and pharmacological properties of pyrazolo-pyridine derivatives. Below is a comparative table of structurally related compounds:
Key Observations:
- Aromatic N1 groups (e.g., phenyl in Compound 36 , benzyl in Compound 38 ) are associated with higher yields (97% vs. 9%), suggesting that electronic or steric factors influence reaction efficiency. Chlorinated aryl groups (e.g., 3-chlorophenyl in Compound 35 ) may enhance binding affinity in target proteins due to halogen bonding.
- The methyl group (Target, ) at C6 is minimally sterically demanding, favoring synthetic simplicity.
Structural and Spectroscopic Comparisons
NMR Data :
Molecular Weight and Lipophilicity :
Functional Group Modifications
- Ester vs. Carboxylic Acid :
- The Target and most analogs retain the methyl ester, which is hydrolytically labile and suitable for prodrug strategies. In contrast, the carboxylic acid derivative () may offer improved water solubility but reduced cell permeability.
Biological Activity
Methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS No. 1018125-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 259.31 g/mol |
| Molecular Formula | C14H17N3O2 |
| LogP | 2.6224 |
| Polar Surface Area | 44.46 Ų |
| Hydrogen Bond Acceptors | 5 |
| InChI Key | CZTZCCVKIRSRTF-UHFFFAOYSA-N |
These properties indicate that the compound is relatively lipophilic, which may influence its bioavailability and interaction with biological targets.
Recent studies suggest that this compound may exhibit its biological activity through modulation of various signaling pathways, particularly those involved in cancer immunotherapy. For instance, it has been evaluated as a potential inhibitor of the PD-1/PD-L1 signaling pathway, which is crucial in tumor immune evasion. In vitro assays have demonstrated that derivatives of this compound can effectively inhibit the PD-1/PD-L1 interaction, suggesting its utility in cancer treatment strategies aimed at enhancing immune responses against tumors .
Anticancer Activity
The compound's ability to inhibit PD-1/PD-L1 interactions positions it as a promising candidate for cancer immunotherapy. A study highlighted that certain pyrazolo[3,4-b]pyridine derivatives showed significant inhibition of tumor growth in preclinical models by enhancing T-cell responses against cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, this compound has shown neuroprotective effects in various models. Research indicates that compounds within this class can modulate neuroinflammatory processes and may be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: PD-1/PD-L1 Inhibition
A series of experiments conducted to evaluate the efficacy of this compound demonstrated a dose-dependent inhibition of PD-L1 binding to PD-1 receptors on T cells. The most potent derivative exhibited an IC50 value significantly lower than existing monoclonal antibodies used in therapy, suggesting a more favorable pharmacological profile for clinical applications .
Case Study 2: Neuroprotection
In a preclinical model of neurodegeneration, administration of the compound led to reduced neuronal apoptosis and improved cognitive functions compared to control groups. The underlying mechanism was attributed to the modulation of inflammatory cytokines and oxidative stress markers, indicating potential for therapeutic use in neurodegenerative disorders .
Q & A
Q. What are the established synthetic routes for methyl 1-cyclopentyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how do reaction conditions influence yield?
A common approach involves cyclocondensation of 5-aminopyrazole derivatives with substituted aldehydes or ketones. For example, a general procedure (Table 1) uses equimolar amounts of 5-aminopyrazole and aromatic aldehydes under reflux conditions in ethanol, yielding pyrazolo[3,4-b]pyridine cores . Modifications such as microwave irradiation or ionic liquid solvents (e.g., [bmim][BF4]) can reduce reaction times from hours to minutes while maintaining yields >75% . Key variables include temperature (reflux vs. RT), solvent polarity, and stoichiometry of azide intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing pyrazolo[3,4-b]pyridine derivatives?
- NMR : and -NMR are critical for confirming regiochemistry. For example, the cyclopentyl group’s protons appear as a multiplet at δ 1.5–2.0 ppm, while the methyl ester resonates as a singlet near δ 3.8–4.0 ppm .
- IR : Ester carbonyl (C=O) stretches at 1700–1750 cm and pyridine C=N at 1600–1650 cm confirm functional groups .
- HRMS : High-resolution mass spectrometry validates molecular formulae (e.g., [M+H] for CHNO: expected 284.1396, observed 284.1398) .
Q. How does the substitution pattern (e.g., cyclopentyl vs. phenyl) affect the compound’s physicochemical properties and bioactivity?
Bulky substituents like cyclopentyl enhance lipophilicity (clogP >2.5) compared to phenyl analogs, improving membrane permeability but potentially reducing aqueous solubility. In antibacterial studies, cyclopentyl-substituted derivatives showed 2–4× higher MIC values against S. aureus than methyl or ethyl analogs, suggesting steric hindrance may limit target binding .
Advanced Research Questions
Q. What strategies resolve contradictions in reported synthetic yields for pyrazolo[3,4-b]pyridine scaffolds?
Discrepancies arise from variations in azide intermediate stability and purification methods. For instance, Aly et al. reported 60–70% yields using hydrazine hydrate at RT , while Singh et al. achieved >85% under reflux . Systematic optimization should include:
Q. How can computational modeling guide the design of pyrazolo[3,4-b]pyridine analogs with enhanced target selectivity?
Docking studies (e.g., AutoDock Vina) predict binding to kinase ATP pockets. Substituents at the 1-position (cyclopentyl) show higher affinity for CDK2 (ΔG = −9.2 kcal/mol) than phenyl groups (ΔG = −7.8 kcal/mol) due to hydrophobic interactions. MD simulations (>100 ns) further validate stability .
Q. What are the limitations of current biological activity data, and how can assay design be improved?
Many studies use non-standardized bacterial strains (e.g., ATCC 25923 for S. aureus) or high compound concentrations (≥50 µM). Recommendations:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
